1-Piperazineethanol, 4-(3-chlorophenyl)-
Overview
Description
1-Piperazineethanol, 4-(3-chlorophenyl)- is a chemical compound with the molecular formula C12H17ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3-chlorophenyl group and the ethanol moiety in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(3-chlorophenyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Another method involves the use of palladium-catalyzed cyclization reactions. This approach couples two carbons of a propargyl unit with various diamine components to produce highly substituted piperazines with high regio- and stereochemical control .
Industrial Production Methods
Industrial production of 1-Piperazineethanol, 4-(3-chlorophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, 4-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the piperazine ring.
Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield 4-(3-chlorophenyl)-1-piperazinecarboxylic acid, while nucleophilic substitution can produce various substituted piperazine derivatives.
Scientific Research Applications
1-Piperazineethanol, 4-(3-chlorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Piperazineethanol, 4-(3-chlorophenyl)- include other piperazine derivatives such as:
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- 1-(3-Chlorophenyl)-4-(phenylsulfonyl)piperazine
- 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine
Uniqueness
What sets 1-Piperazineethanol, 4-(3-chlorophenyl)- apart from these similar compounds is the presence of the ethanol moiety, which imparts unique chemical reactivity and potential biological activity. This structural feature allows for diverse chemical modifications and applications in various fields of research and industry.
Biological Activity
1-Piperazineethanol, 4-(3-chlorophenyl)-, also known by its CAS number 103-92-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and activity across various studies, emphasizing antimicrobial and anticancer properties.
Chemical Structure and Properties
1-Piperazineethanol, 4-(3-chlorophenyl)- has the following structural characteristics:
- Molecular Formula : C10H14ClN
- Molecular Weight : 185.68 g/mol
- SMILES Notation : C(CN1CCN(CC1)C(=C)C)Cl
This compound features a piperazine ring, which is known for its role in various pharmacological activities due to its ability to interact with multiple biological targets.
Antimicrobial Properties
Research indicates that 1-Piperazineethanol, 4-(3-chlorophenyl)- exhibits significant antimicrobial activity. A study utilizing the tube dilution technique revealed that compounds with similar structures demonstrated comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole . The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound using the MTT assay. Results indicated that it possesses notable cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and RAW264.7 (macrophage cell line) . Molecular docking studies further suggested that the compound binds effectively within the active sites of target proteins involved in cancer progression, indicating potential for rational drug design.
The biological activity of 1-Piperazineethanol, 4-(3-chlorophenyl)- can be attributed to several molecular mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes critical for cellular processes. For example, it has been shown to influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism .
- Cell Signaling Modulation : It can alter gene expression related to apoptosis and cell cycle regulation, potentially leading to increased cancer cell death .
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting cellular integrity and function.
Case Study on Antimicrobial Efficacy
A specific case study evaluated the antimicrobial efficacy of various derivatives of piperazine compounds, including 1-Piperazineethanol, 4-(3-chlorophenyl)-. The study highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development .
Anticancer Research Findings
In another research initiative focusing on anticancer properties, 1-Piperazineethanol derivatives were tested against a panel of cancer cell lines. The findings indicated that certain modifications to the piperazine structure enhanced potency against specific cancer types while reducing toxicity in normal cells .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPXXPJLGDQJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199916 | |
Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51941-10-7 | |
Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051941107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC87104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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